Ethyl 3-(4-chlorophenyl)-5-(2-(4-chlorophenyl)acetamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate
Description
Ethyl 3-(4-chlorophenyl)-5-(2-(4-chlorophenyl)acetamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a heterocyclic compound featuring a thieno[3,4-d]pyridazine core substituted with 4-chlorophenyl groups, an acetamido linker, and an ethyl carboxylate ester.
Properties
IUPAC Name |
ethyl 3-(4-chlorophenyl)-5-[[2-(4-chlorophenyl)acetyl]amino]-4-oxothieno[3,4-d]pyridazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17Cl2N3O4S/c1-2-32-23(31)20-17-12-33-21(26-18(29)11-13-3-5-14(24)6-4-13)19(17)22(30)28(27-20)16-9-7-15(25)8-10-16/h3-10,12H,2,11H2,1H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KULSMJYDBGQLDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)CC3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17Cl2N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The provided evidence lacks direct studies on this compound, necessitating indirect comparisons based on structural analogs and synthesis methodologies.
Structural Analogues in Heterocyclic Chemistry
- 3,4-Dihydropyrimidin-2-ones: Synthesized via Biginelli reactions using FeCl₃ or ionic liquids (e.g., 1-butyl-3-methylimidazolium hexafluorophosphate) . Unlike the target compound, these lack the thieno[3,4-d]pyridazine scaffold but share carbonyl and urea-derived functionalities, which are critical for hydrogen bonding in drug-receptor interactions.
- High-Energy Material DNTF : While chemically distinct, DNTF’s nitro-functionalized heterocycles highlight how substituents (e.g., chlorophenyl groups in the target compound) can enhance thermal stability and density .
Physicochemical and Functional Properties
| Property | Target Compound | 3,4-Dihydropyrimidin-2-ones | DNTF |
|---|---|---|---|
| Core Structure | Thieno[3,4-d]pyridazine | Dihydropyrimidinone | Nitrofurazan |
| Key Substituents | Chlorophenyl, acetamido, ester | Aryl, alkyl, urea | Nitro groups |
| Potential Applications | Pharmaceuticals (hypothetical) | Anticancer, antimicrobial | High-energy materials |
| Synthetic Catalysts | Not reported | FeCl₃, ionic liquids | Not applicable |
| Thermal Stability | Likely high (chlorophenyl groups) | Moderate | High (decomposes at ~200°C) |
Research Findings and Limitations
- Structural Insights: The chlorophenyl groups may enhance lipophilicity and binding affinity compared to non-halogenated analogs, as seen in pharmaceutical agents. The acetamido group could facilitate interactions with biological targets, similar to urea motifs in dihydropyrimidinones .
- Synthesis Challenges: No direct synthesis data exist, but FeCl₃ or ionic liquid catalysis might optimize yield and purity, as demonstrated for related heterocycles .
- Data Gaps : Critical parameters (e.g., melting point, solubility, bioactivity) are absent in the provided evidence, limiting authoritative comparisons.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
